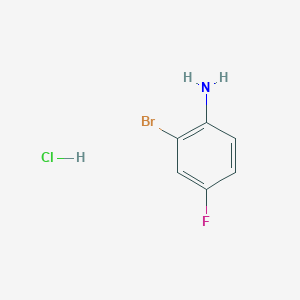
2-Bromo-4-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoroaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with an amino group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-fluoroaniline hydrochloride typically involves the bromination and fluorination of aniline derivatives. One common method includes the acetylation of 4-fluoroaniline followed by bromination. The process involves adding dichloroalkane p-fluoroaniline to a flask, followed by the dropwise addition of acetic anhydride at room temperature. After the reaction releases heat and is stirred for 30 minutes, bromine is added dropwise. Subsequently, 30% hydrogen peroxide is added within a specific temperature range, followed by water and sodium sulfite. The mixture is then filtered, and the filter cake is washed with dichloroethane and dried to obtain 2-bromo-4-fluoroacetanilide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of hydrobromic acid as a bromination reagent instead of bromine can increase the yield and reduce the formation of by-products. The bromination reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents like hydrogen gas or metal hydrides are employed.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitroanilines.
Reduction Products: Amines.
Applications De Recherche Scientifique
2-Bromo-4-fluoroaniline hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The compound can also participate in various biochemical pathways, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various applications.
2-Bromoaniline: An aniline derivative with bromine substitution used in organic synthesis.
4-Bromo-2-fluoroaniline: Another isomer with similar properties and applications.
Uniqueness
2-Bromo-4-fluoroaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable intermediate in various synthetic processes .
Propriétés
| 1184937-19-6 | |
Formule moléculaire |
C6H6BrClFN |
Poids moléculaire |
226.47 g/mol |
Nom IUPAC |
2-bromo-4-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,9H2;1H |
Clé InChI |
NTLUSHRFXLSKIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



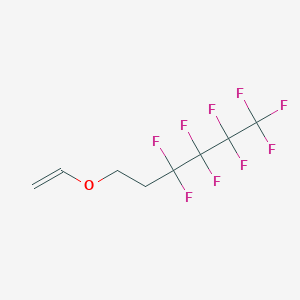
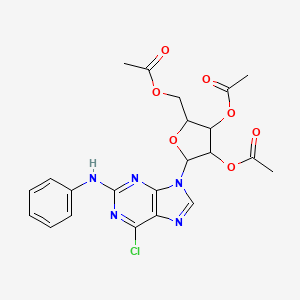
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)

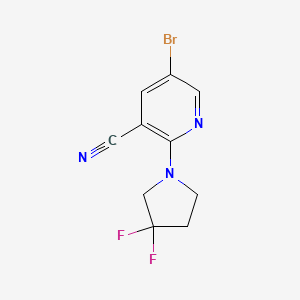
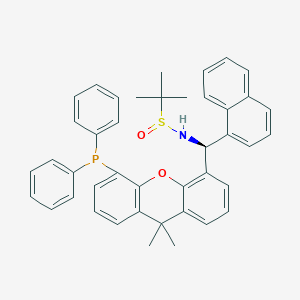
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
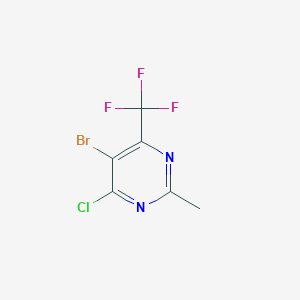
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
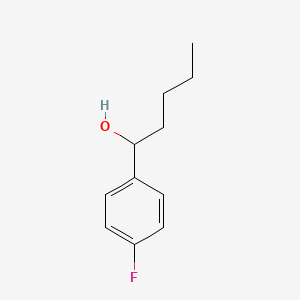
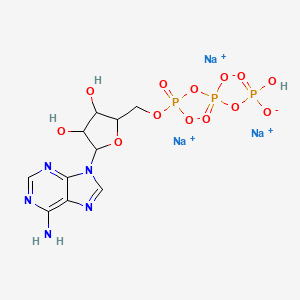
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)
